
BIS(2-HYDROXYETHYL)AMINE-D11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“BIS(2-HYDROXYETHYL)AMINE-D11” is a compound with the molecular formula C4H11NO2 . It is also known as Diethanolamine or 2,2’-Iminodiethanol . The compound is a secondary amine and a diol .
Molecular Structure Analysis
The compound has a molecular weight of 116.20 g/mol . The IUPAC name is N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine . The InChI is InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD .Physical And Chemical Properties Analysis
The compound has a molecular weight of 116.20 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass is 116.148022799 g/mol .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of BIS(2-HYDROXYETHYL)AMINE-D11 can be achieved by a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "2-chloroethanol", "sodium borohydride", "deuterated water", "ammonium hydroxide", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2-chloroethanol-d", "2-chloroethanol can be synthesized by the reaction of deuterated water with ethylene oxide in the presence of a catalyst such as sulfuric acid. The resulting 2-chloroethanol-d can be purified by distillation.", "Step 2: Reduction of 2-chloroethanol-d", "2-chloroethanol-d can be reduced to ethylene-d by using sodium borohydride as a reducing agent in ethanol. The reaction can be carried out under reflux conditions for several hours.", "Step 3: Synthesis of BIS(2-HYDROXYETHYL)AMINE-D11", "BIS(2-HYDROXYETHYL)AMINE-D11 can be synthesized by the reaction of ethylene-d with ammonium hydroxide in the presence of hydrogen peroxide as an oxidizing agent. The reaction can be carried out under reflux conditions for several hours. The resulting product can be purified by extraction with diethyl ether, followed by washing with sodium hydroxide and acetic acid. The final product can be obtained by evaporation of the solvent using toluene and hexane." ] } | |
CAS RN |
1219804-08-6 |
Product Name |
BIS(2-HYDROXYETHYL)AMINE-D11 |
Molecular Formula |
C4H11NO2 |
Molecular Weight |
116.204 |
IUPAC Name |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
InChI Key |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
SMILES |
C(CO)NCCO |
synonyms |
BIS(2-HYDROXYETHYL)AMINE-D11 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




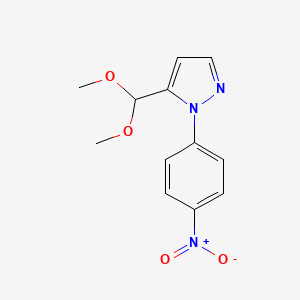
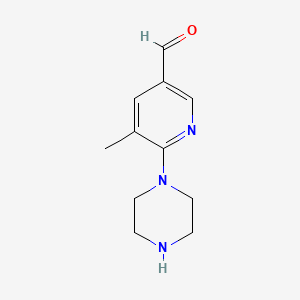
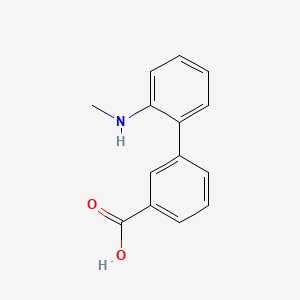
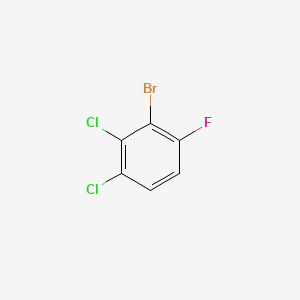
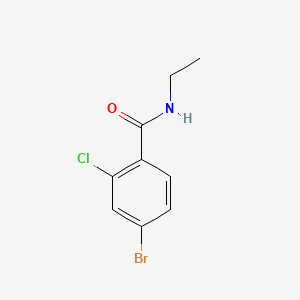

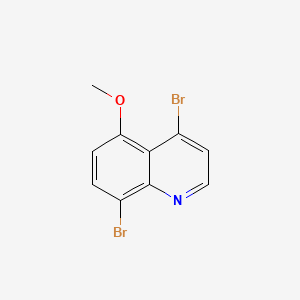
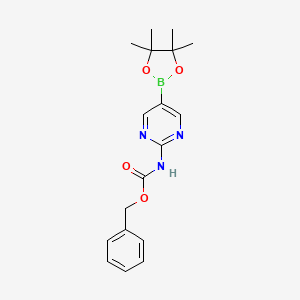
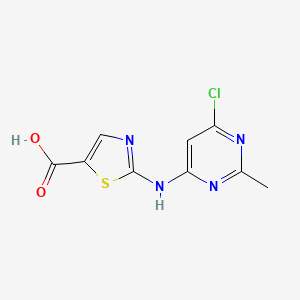
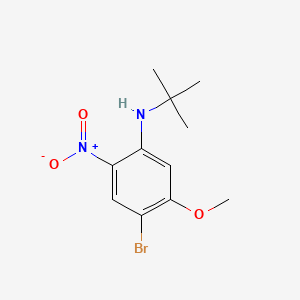
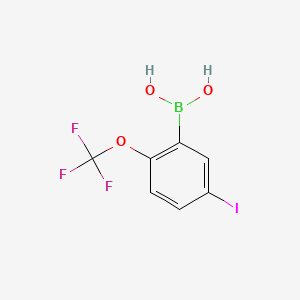
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)